molecular formula C23H24N2O4S B11065863 4-methoxy-2-methyl-5-(propan-2-yl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide

4-methoxy-2-methyl-5-(propan-2-yl)-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide

Cat. No.: B11065863
M. Wt: 424.5 g/mol
InChI Key: ZKLKHGZMYVQJRW-UHFFFAOYSA-N
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Description

4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a pyridine ring, and various alkyl and methoxy substituents

Preparation Methods

The synthesis of 4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.

    Introduction of the pyridine ring: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine moiety to the benzene ring.

    Alkylation and methoxylation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or alkyl groups, using reagents such as sodium methoxide or alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of 4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues, further stabilizing the binding.

Comparison with Similar Compounds

Similar compounds to 4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE include other sulfonamides and pyridine-containing molecules. For example:

    4-METHOXY-2-METHYL-5-(PROPAN-2-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]BENZENE-1-SULFONAMIDE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

    Other sulfonamides: These compounds may share similar inhibitory effects on enzymes but differ in their overall structure and specificity.

    Pyridine-containing molecules: These compounds can also interact with biological targets through π-π interactions but may lack the additional functional groups that enhance binding affinity and specificity.

Properties

Molecular Formula

C23H24N2O4S

Molecular Weight

424.5 g/mol

IUPAC Name

4-methoxy-2-methyl-5-propan-2-yl-N-[4-(pyridine-4-carbonyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H24N2O4S/c1-15(2)20-14-22(16(3)13-21(20)29-4)30(27,28)25-19-7-5-17(6-8-19)23(26)18-9-11-24-12-10-18/h5-15,25H,1-4H3

InChI Key

ZKLKHGZMYVQJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3)C(C)C)OC

Origin of Product

United States

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